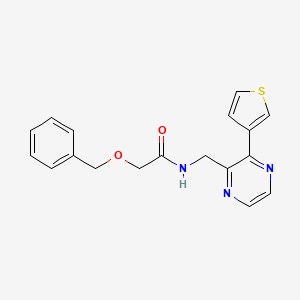

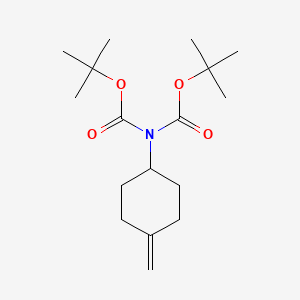

![molecular formula C16H16O4 B2742825 2-[4-(Benzyloxy)phenoxy]propanoic acid CAS No. 59058-37-6](/img/structure/B2742825.png)

2-[4-(Benzyloxy)phenoxy]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyloxy)phenoxy]propanoic acid, with the chemical formula C₁₆H₁₆O₄, is a solid compound. It is also known by its CAS number 59058-37-6. The IUPAC name for this compound is 2-[4-(benzyloxy)phenoxy]propanoic acid. Its molecular weight is 272.3 g/mol . The compound appears as a white to off-white solid.

Molecular Structure Analysis

The molecular structure of 2-[4-(Benzyloxy)phenoxy]propanoic acid consists of a propanoic acid group (CH₃CH₂COOH) attached to a phenoxy group (C₆H₅O). The benzyloxy group (C₆H₅CH₂O) is also connected to the phenoxy group. The compound’s linear formula is C₁₆H₁₆O₄, and its SMILES notation is CC(C(=O)O)Oc1ccc(cc1)OCc2ccccc2 .Safety and Hazards

- Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Scientific Research Applications

Renewable Building Block in Material Science

Phloretic acid (PA), a phenolic compound related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, is explored as a renewable building block in material science. It enhances the reactivity of molecules towards benzoxazine (Bz) ring formation, offering an alternative to phenol. PA reacts with molecules like ethylene glycol and polyethylene glycol via solvent-free Fischer esterification, leading to bio-based benzoxazine end-capped molecules. These materials have thermal and thermo-mechanical properties suitable for a wide range of applications, demonstrating PA's potential as a sustainable alternative in material science (Trejo-Machin et al., 2017).

Influence on Muscle Chloride Channel Conductance

2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, structurally related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, are known to block chloride membrane conductance in rat striated muscle. The introduction of a second aryloxy moiety in the side-chain affects the biological activity, influencing muscle chloride channel conductance (Carbonara et al., 2001).

Antibacterial Activities

Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibit antibacterial activities against various bacteria. The (S)-configuration-substituted phenoxyl side chain on position 2 of propanoic acid, similar to 2-[4-(Benzyloxy)phenoxy]propanoic acid, shows significant antibacterial activity against Gram-negative and Gram-positive bacteria (Zhang et al., 2011).

Application in Weed Control

Compounds like fenoxaprop, structurally related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, have been evaluated as postemergence treatments for controlling weeds in various crops. Their effectiveness in controlling weeds like johnsongrass in cotton demonstrates their potential as selective herbicides (Carter & Keeley, 1987).

Environmental Concerns and Recovery Strategies

2-(4-(Benzyloxy)phenoxy) acetic acid, a phenoxycarboxylic acid related to 2-[4-(Benzyloxy)phenoxy]propanoic acid, has been studied for the recovery of rare earths from industrial wastewater. The extraction-precipitation strategy using this compound showed high efficiency, lower energy consumption, and a simple process, highlighting its potential for large-scale applications in environmental recovery and management (Ni et al., 2020).

properties

IUPAC Name |

2-(4-phenylmethoxyphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-12(16(17)18)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPBADOREFXKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Benzyloxy)phenoxy]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

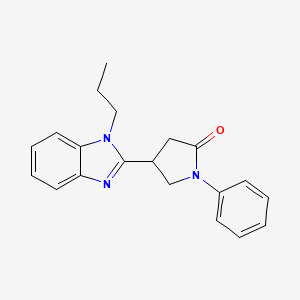

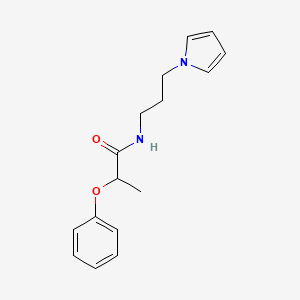

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)

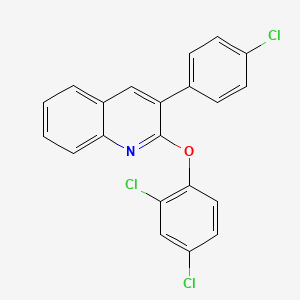

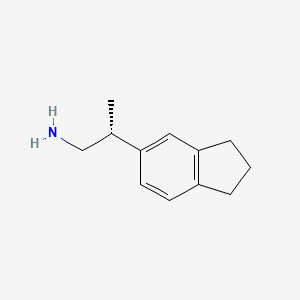

![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)

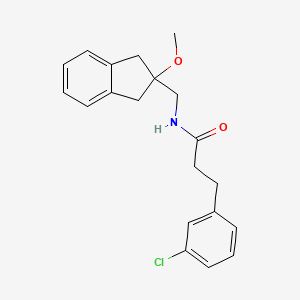

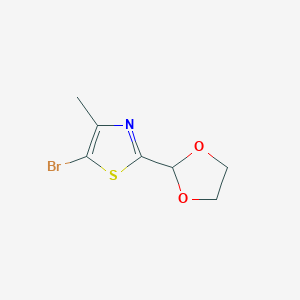

![1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2742746.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2742749.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2742761.png)

![1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2742764.png)